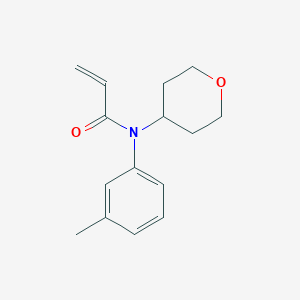
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as MPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPO is a derivative of the natural product curcumin, which is found in the turmeric plant.
Mécanisme D'action
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide exerts its anticancer effects by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion.
Biochemical and Physiological Effects
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have antioxidant and anti-inflammatory properties. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have anti-obesity effects by reducing adipogenesis and promoting lipolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in lab experiments is its low toxicity. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have a low cytotoxicity in cancer cells, which makes it a promising candidate for further studies. However, one limitation of using N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide. One direction is to investigate the potential use of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide to determine its optimal dosage and administration route. Furthermore, the use of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in other disease models, such as neurodegenerative diseases and metabolic disorders, should be explored.
Méthodes De Synthèse
The synthesis of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide involves the reaction of curcumin with oxanorbornene-5,6-dicarboxylic anhydride in the presence of triethylamine. The reaction yields N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide as a yellow solid with a melting point of 110-112°C. The purity of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been studied for its potential applications in cancer research. Studies have shown that N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16(13-7-9-18-10-8-13)14-6-4-5-12(2)11-14/h3-6,11,13H,1,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPINGCFXQHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCOCC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)

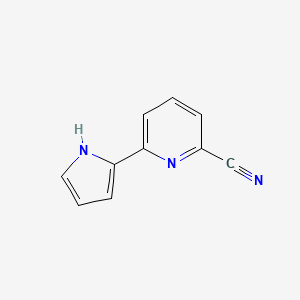
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

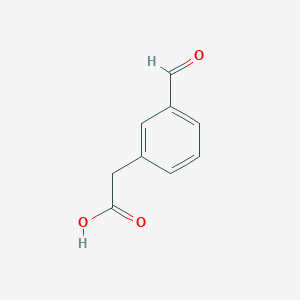

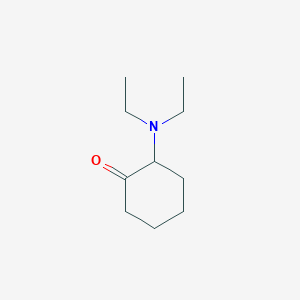
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)
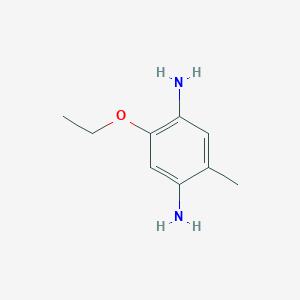
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)